![molecular formula C14H22N6O3S B12915952 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine CAS No. 67675-28-9](/img/structure/B12915952.png)
5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Deoxy-5’-{[3-(methylsulfanyl)propyl]amino}adenosine is a complex organic compound that belongs to the class of nucleosides It is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further linked to the amino group of adenosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-{[3-(methylsulfanyl)propyl]amino}adenosine typically involves multi-step organic reactions. The process begins with the protection of the adenosine molecule, followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound. Common reagents used in these reactions include methylthiol, propylamine, and various protecting groups such as silyl ethers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5’-Deoxy-5’-{[3-(methylsulfanyl)propyl]amino}adenosine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5’-Deoxy-5’-{[3-(methylsulfanyl)propyl]amino}adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating nucleoside metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5’-Deoxy-5’-{[3-(methylsulfanyl)propyl]amino}adenosine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in nucleoside metabolism, leading to alterations in cellular processes. It may also interact with nucleic acids, affecting their structure and function. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
5’-Deoxy-5’-methylthioadenosine: Similar in structure but lacks the propylamino group.
5’-Deoxy-5’-methylsulfinyladenosine: Contains a sulfinyl group instead of a sulfanyl group.
5’-Deoxy-5’-methylsulfonyladenosine: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
5’-Deoxy-5’-{[3-(methylsulfanyl)propyl]amino}adenosine is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
67675-28-9 |
|---|---|
Fórmula molecular |
C14H22N6O3S |
Peso molecular |
354.43 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(3-methylsulfanylpropylamino)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3S/c1-24-4-2-3-16-5-8-10(21)11(22)14(23-8)20-7-19-9-12(15)17-6-18-13(9)20/h6-8,10-11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1 |
Clave InChI |
OKJWQLKYIDQHLH-IDTAVKCVSA-N |
SMILES isomérico |
CSCCCNC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CSCCCNCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
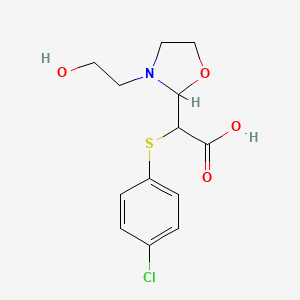
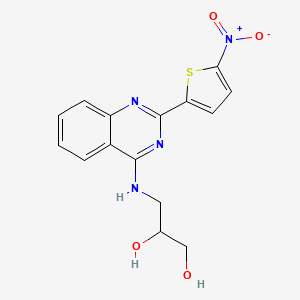
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)
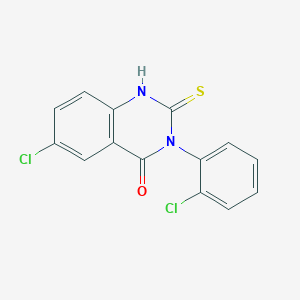
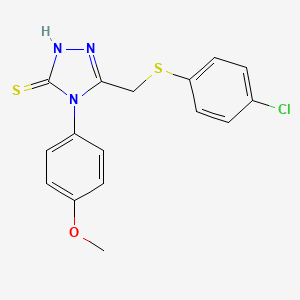

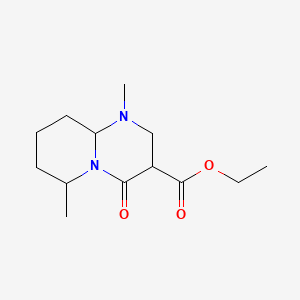

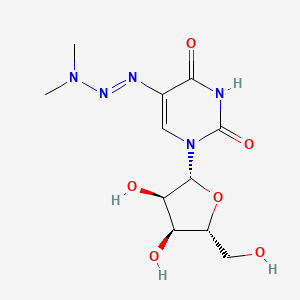
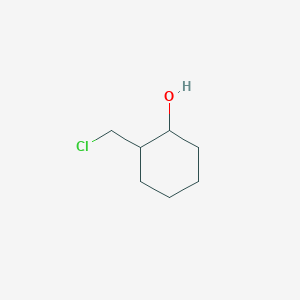

![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)
